Eflornithine
Description
Significance of DL-Ornithine Hydrochloride in Metabolic Studies
DL-Ornithine hydrochloride serves as a crucial tool for investigating nitrogen metabolism, primarily through its involvement in the urea (B33335) cycle. ontosight.aipatsnap.com This metabolic pathway, essential for the detoxification of ammonia (B1221849) in the liver, converts the potentially toxic compound into urea for excretion. patsnap.com Ornithine acts as a key intermediate and carrier in this cycle, highlighting its indispensable role in maintaining nitrogen homeostasis. patsnap.com
Beyond the urea cycle, ornithine is a precursor to a variety of other vital molecules. patsnap.combevital.no It can be converted into polyamines such as putrescine, spermidine (B129725), and spermine (B22157), which are critical for cell division, DNA stability, and tissue growth. patsnap.com Furthermore, ornithine contributes to the synthesis of proline and glutamate (B1630785), amino acids essential for collagen formation and neurotransmitter function, respectively. patsnap.com The study of DL-ornithine hydrochloride, therefore, provides a window into these interconnected metabolic pathways.
Research utilizing DL-ornithine hydrochloride has explored its potential in various contexts, including its role in mitigating ammonia-induced damage in the gut and its potential to alleviate symptoms of hepatic encephalopathy by reducing ammonia levels. ontosight.ai
Stereochemical Considerations and Biological Relevance of L- and D-Isomers
The "DL" designation in DL-ornithine hydrochloride signifies a racemic mixture, meaning it contains equal amounts of the L- and D-isomers of ornithine. ontosight.ai These stereoisomers, while chemically identical in composition, have different spatial arrangements of their atoms and, consequently, distinct biological activities.
L-Ornithine is the biologically active form in mammals and plays a central role in the urea cycle. wikipedia.orgnih.gov It is a product of the enzyme arginase acting on L-arginine to produce urea. patsnap.comwikipedia.org L-ornithine is then transported into the mitochondria where it combines with carbamoyl (B1232498) phosphate (B84403) to form citrulline, a key step in the continuation of the urea cycle. news-medical.net L-ornithine is also the precursor for the synthesis of polyamines through the action of the enzyme ornithine decarboxylase (ODC). nih.gov
D-Ornithine , while not as central to mammalian metabolism as its L-counterpart, is found in the cell walls of some bacteria. medchemexpress.com Research has shown the existence of a specific enzyme, D-ornithine/lysine (B10760008) decarboxylase (DOKDC), which can catalyze the decarboxylation of D-ornithine. acs.orgresearchgate.net This reaction proceeds with an inversion of stereochemistry, a distinct mechanism compared to the decarboxylation of L-ornithine by ODC. acs.org The study of D-ornithine and its derivatives is an ongoing area of research, with potential applications in understanding bacterial metabolism and developing novel antimicrobial agents. ontosight.ai
Historical Context of Ornithine Discovery and its Role in Mammalian Biochemistry
The journey to understanding ornithine's role in biochemistry began in 1877 when it was first isolated from chicken excrement by Jaffé. biocrates.com The name "ornithine" is derived from this avian connection. biocrates.com
A pivotal moment in metabolic research occurred in 1932 with the discovery of the urea cycle by Hans Krebs and his student Kurt Henseleit. biocrates.comwikipedia.org This was the first metabolic cycle to be elucidated, predating the discovery of the more widely known citric acid (Krebs) cycle. wikipedia.org Their work, meticulously documented in preserved laboratory notebooks, revealed that ornithine acts catalytically in the process of urea synthesis from ammonia. biocrates.comresearchgate.net
Subsequent research further solidified ornithine's importance. The development of a convenient synthesis method for DL-ornithine in the mid-20th century facilitated further investigation into its properties and functions. Ornithine's role as a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation, was established, yet its significance as a metabolic intermediate became increasingly clear. wikipedia.org Today, ornithine is recognized as a critical junction in amino acid and polyamine metabolism, with its dysregulation implicated in various metabolic disorders. bevital.nousda.gov
Interactive Data Table: Key Properties of Ornithine Isomers
| Property | L-Ornithine | D-Ornithine |
| Biological Role | Central intermediate in the urea cycle; precursor to polyamines in mammals. wikipedia.orgnih.gov | Component of some bacterial cell walls; substrate for D-ornithine/lysine decarboxylase. medchemexpress.comacs.org |
| Enzymatic Activity | Substrate for ornithine transcarbamylase and ornithine decarboxylase (ODC). news-medical.netnih.gov | Substrate for D-ornithine/lysine decarboxylase (DOKDC). acs.org |
| Stereochemistry of Decarboxylation | Retention of configuration by ODC. researchgate.net | Inversion of configuration by DOKDC. acs.org |
Interactive Data Table: Milestones in Ornithine Research
| Year | Discovery | Significance |
| 1877 | First isolation of ornithine from chicken excrement by Jaffé. biocrates.com | Marked the initial identification of the compound. |
| 1932 | Discovery of the urea cycle by Hans Krebs and Kurt Henseleit. biocrates.comwikipedia.org | Established ornithine's central catalytic role in a major metabolic pathway. |
| 1953 | Publication of a convenient synthesis method for DL-ornithine. | Facilitated broader scientific investigation into ornithine's properties. |
Structure
2D Structure
Properties
IUPAC Name |
2,5-diamino-2-(difluoromethyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCYCQAOQCDTCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)F)(C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
96020-91-6 (mono-hydrochloride, monohydrate) | |
| Record name | Eflornithine [INN:BAN] | |
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DSSTOX Substance ID |
DTXSID3020467 | |
| Record name | Eflornithine | |
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Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70052-12-9, 68278-23-9 | |
| Record name | Eflornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70052-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Eflornithine [INN:BAN] | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eflornithine | |
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| Record name | DFMO HCl | |
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| Record name | Eflornithine | |
| Source | EPA DSSTox | |
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| Record name | EFLORNITHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQN1G5V6SR | |
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| Record name | Eflornithine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7923 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Biochemical Pathways and Metabolic Roles of Ornithine
Central Role in the Urea (B33335) Cycle
The urea cycle, also known as the ornithine cycle, is a series of biochemical reactions that occur primarily in the liver to convert toxic ammonia (B1221849) into urea for excretion. Ornithine is indispensable to this cycle, acting as a key substrate and intermediate that facilitates the removal of excess nitrogen from the body.
Ornithine's primary function within the urea cycle is to act as a carrier for carbon and nitrogen atoms that are ultimately expelled as urea. This process is vital for detoxifying ammonia, a harmful byproduct of protein and amino acid catabolism. The cycle begins in the mitochondria of liver cells, where ornithine is combined with carbamoyl (B1232498) phosphate (B84403). By participating in this cyclical pathway, ornithine is continuously regenerated and reused, making it an efficient and indispensable component of ammonia detoxification. Efficient management of ammonia levels is critical for preventing neurotoxicity and maintaining physiological balance.
The urea cycle involves several enzymatic steps that take place in both the mitochondria and the cytosol of liver cells. Ornithine participates in key reactions catalyzed by specific enzymes that ensure the cycle's progression.
Within the mitochondrial matrix, the enzyme ornithine transcarbamylase (OTC) catalyzes the crucial reaction between ornithine and carbamoyl phosphate to form citrulline. This step effectively incorporates the first nitrogen waste molecule (via carbamoyl phosphate) into the cycle. The newly synthesized citrulline is then transported out of the mitochondria into the cytosol for the subsequent reactions of the cycle. OTC is a trimeric protein with active sites located at the interface between its monomers.
| Enzyme | Substrates | Product | Cellular Location |
|---|---|---|---|
| Ornithine Transcarbamylase (OTC) | Ornithine, Carbamoyl Phosphate | Citrulline, Phosphate | Mitochondria |
The final step of the urea cycle occurs in the cytosol, where the enzyme arginase acts upon the amino acid arginine. Arginase, a manganese-dependent enzyme, catalyzes the hydrolysis of arginine, cleaving it into urea and regenerating ornithine. The urea is then transported to the kidneys for excretion in urine, while the regenerated ornithine is transported back into the mitochondria to begin another round of the cycle. This cyclical regeneration highlights ornithine's indispensable role as a carrier molecule in the continuous process of nitrogen waste removal.
| Enzyme | Substrate | Products | Cellular Location |
|---|---|---|---|
| Arginase | Arginine, Water | Ornithine, Urea | Cytosol |
Deficiencies in any of the enzymes or transport proteins involved in the urea cycle can lead to rare congenital disorders known as urea cycle disorders (UCDs). A common and severe consequence of these disorders is hyperammonemia, the accumulation of toxic levels of ammonia in the blood. Ornithine transcarbamylase (OTC) deficiency is the most common UCD.
When the urea cycle is impaired, nitrogen waste from protein metabolism cannot be effectively converted to urea, leading to a buildup of ammonia. This excess ammonia is highly toxic to the central nervous system and can cause severe neurological complications, including cerebral edema, mental status changes, seizures, coma, and potentially death. Both acute and chronic hyperammonemia result in alterations of neurotransmitter systems and can lead to long-term cognitive impairments.
Enzymatic Conversions within the Urea Cycle
Polyamine Biosynthesis Pathway
Beyond its critical role in the urea cycle, ornithine is a direct precursor for the biosynthesis of polyamines. Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are small, positively charged molecules essential for various cellular processes. These functions include cell growth, proliferation, differentiation, DNA stabilization, and protein synthesis.
The first and rate-limiting step in polyamine synthesis is the conversion of ornithine to putrescine. This reaction is catalyzed by the enzyme ornithine decarboxylase (ODC). The activity of ODC is tightly regulated in response to various stimuli, including growth factors. Following its synthesis, putrescine is sequentially converted into the higher polyamines, spermidine and spermine. Because of their role in cell proliferation, elevated polyamine levels have been detected in tumors, and increased polyamine synthesis has been shown to promote tumor initiation and growth. Therefore, the diversion of ornithine into this pathway is a critical regulatory point in cellular metabolism.
Ornithine Decarboxylase (ODC) and Putrescine Synthesis
The synthesis of polyamines begins with the conversion of ornithine to putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC). wikipedia.orgresearchgate.net This decarboxylation reaction is the first and rate-limiting step in the entire polyamine biosynthetic pathway, making ODC a critical point of regulation. wikipedia.orgembopress.orgmdpi.com Polyamines are essential for numerous cellular processes, including cell growth, differentiation, and stabilizing the structure of DNA. patsnap.comwikipedia.org The production of putrescine from ornithine is therefore fundamental for maintaining these functions. nih.gov ODC itself is an essential enzyme for cell proliferation, producing the necessary polyamines that help stabilize newly synthesized DNA. wikipedia.org
Formation of Spermidine and Spermine from Putrescine
Once putrescine is synthesized, it serves as the backbone for the creation of higher polyamines, spermidine and spermine. patsnap.comresearchgate.net This process involves the sequential addition of aminopropyl groups, which are donated by a molecule called decarboxylated S-adenosylmethionine (dcSAM). researchgate.netyoutube.com
The synthesis proceeds in two main steps:
Spermidine Synthesis: The enzyme spermidine synthase catalyzes the transfer of an aminopropyl group from dcSAM to putrescine, forming the triamine spermidine. researchgate.netyoutube.com
Spermine Synthesis: Subsequently, spermine synthase facilitates the addition of a second aminopropyl group from dcSAM to spermidine, yielding the tetramine (B166960) spermine. researchgate.netyoutube.com
The precursor molecule, S-adenosylmethionine (SAM), is decarboxylated by the enzyme S-adenosylmethionine decarboxylase (SAMDC), which is considered another rate-limiting step in polyamine biosynthesis. researchgate.net
| Step | Substrate(s) | Enzyme | Product | Key Function |
|---|---|---|---|---|
| 1 | Ornithine | Ornithine Decarboxylase (ODC) | Putrescine | Rate-limiting step in polyamine synthesis. wikipedia.orgembopress.org |
| 2 | Putrescine, dcSAM | Spermidine Synthase | Spermidine | Formation of the first higher polyamine. researchgate.net |
| 3 | Spermidine, dcSAM | Spermine Synthase | Spermine | Formation of the second higher polyamine. researchgate.net |
Regulatory Mechanisms of Polyamine Metabolism
The intracellular concentrations of polyamines are meticulously controlled to ensure cellular homeostasis and prevent potential toxicity. researchgate.netmdpi.com This tight regulation occurs at multiple levels, including transcription, translation, and enzyme degradation, targeting the key biosynthetic enzymes ODC and S-adenosylmethionine decarboxylase (AdoMetDC). researchgate.netlu.se
A primary mechanism of feedback regulation involves a protein called ODC antizyme. embopress.org High levels of polyamines induce the synthesis of this antizyme. embopress.org The antizyme then binds to ODC monomers, preventing them from forming the active homodimer and targeting the ODC for degradation by the 26S proteasome in an ubiquitin-independent manner. embopress.org This feedback loop ensures that as polyamine levels rise, the production of the rate-limiting enzyme ODC is inhibited, thereby reducing further polyamine synthesis. embopress.orglu.se The regulation of polyamine metabolism is also managed through cellular import and export systems, which fine-tune intracellular levels. mdpi.comresearchgate.net
Biosynthesis of Ornithine
Ornithine is a non-essential amino acid that can be synthesized within the body, primarily in the liver and kidneys. creative-proteomics.com
Glutamate (B1630785) as a Precursor in Mammalian Systems
In mammalian systems, ornithine is predominantly synthesized from the amino acid L-glutamate. usda.govnyu.edu This pathway is crucial as ornithine itself is a central component of the urea cycle, a process essential for the detoxification of ammonia. patsnap.comnbinno.com The synthesis of ornithine from glutamate ensures a steady supply for this vital metabolic cycle. nyu.edu
Enzymatic Steps Involved in Ornithine Synthesis from Glutamate
The conversion of glutamate to ornithine in plants and bacteria involves a series of enzymatic reactions. usda.gov The pathway begins with the acetylation of glutamate. usda.gov The key enzymes in this conversion are:
N-acetylglutamate synthase (NAGS): This enzyme catalyzes the first step, the conversion of glutamate to N-acetylglutamate. usda.gov
N-acetylglutamate kinase (NAGK): This enzyme phosphorylates N-acetylglutamate to form N-acetyl-gamma-glutamyl-phosphate. usda.gov
N-acetylglutamate-5-P reductase (NAGPR): This enzyme reduces the product to N-acetyl-L-glutamate 5-semialdehyde. usda.gov
N-acetylornithine aminotransferase: This enzyme converts the semialdehyde to N-acetylornithine.
N-acetylornithine deacetylase or ornithine acetyltransferase: The final step involves the removal of the acetyl group to yield ornithine.
Interconversion with Other Amino Acids
Ornithine occupies a critical metabolic junction, connecting the metabolism of several amino acids, including glutamate, proline, and arginine. usda.govnih.gov This interconversion is largely mediated by the mitochondrial enzyme ornithine aminotransferase (OAT). mdpi.comnih.gov
OAT catalyzes the reversible transfer of the delta-amino group from ornithine to α-ketoglutarate. mdpi.comnih.gov This reaction yields glutamate-γ-semialdehyde, which exists in equilibrium with pyrroline-5-carboxylate (P-5-C). nih.gov P-5-C is a key intermediate that can then be converted to either proline or glutamate. nih.govnih.gov Therefore, ornithine can serve as a precursor for the synthesis of both proline and glutamate. mdpi.comnih.gov
| Starting Amino Acid | Key Enzyme/Pathway | Intermediate | Product Amino Acid(s) |
|---|---|---|---|
| Ornithine | Ornithine Aminotransferase (OAT) | Pyrroline-5-Carboxylate (P-5-C) | Proline, Glutamate mdpi.comnih.gov |
| Proline | Proline Dehydrogenase, OAT | Pyrroline-5-Carboxylate (P-5-C) | Ornithine physiology.org |
| Arginine | Arginase (Urea Cycle) | N/A | Ornithine wikipedia.org |
| Glutamate | Multi-step enzymatic pathway | N-acetylglutamate | Ornithine usda.gov |
Relationship with Arginine Metabolism
Ornithine shares a close metabolic relationship with arginine, primarily through the urea cycle. In this cycle, the enzyme arginase catalyzes the hydrolysis of arginine to produce urea and ornithine. metwarebio.commdpi.comnih.gov This reaction is the final step of the urea cycle, a critical pathway for the detoxification of ammonia in the liver. nbinno.comnbinno.comwikipedia.org The regenerated ornithine is then transported back into the mitochondria to participate in another round of the cycle. news-medical.net
Beyond the urea cycle, ornithine can also be a precursor for arginine biosynthesis. metwarebio.com This typically involves the conversion of ornithine to citrulline, which is then converted to argininosuccinate (B1211890) and subsequently to arginine through a series of enzymatic reactions catalyzed by argininosuccinate synthetase and argininosuccinate lyase. metwarebio.comnih.gov Thus, ornithine and arginine are interconvertible, with the direction of the metabolic flux depending on the specific tissue and physiological conditions.
Connection to Glutamate and Glutamate-5-semialdehyde
Ornithine is metabolically linked to glutamate and its derivative, glutamate-5-semialdehyde. The key enzyme mediating this connection is ornithine aminotransferase (OAT). nih.govcreative-proteomics.com OAT catalyzes the reversible transfer of the δ-amino group from ornithine to α-ketoglutarate, yielding glutamate-5-semialdehyde and glutamate. nih.govnih.gov
Glutamate-5-semialdehyde exists in a spontaneous equilibrium with its cyclic form, pyrroline-5-carboxylate (P5C). nih.govnih.gov P5C can then be further metabolized to proline or converted to glutamate. nih.govnih.gov This pathway allows for the synthesis of glutamate from ornithine, placing ornithine at a critical juncture in amino acid metabolism. usda.gov The interconversion between ornithine, glutamate-5-semialdehyde, and glutamate is crucial for maintaining cellular nitrogen balance and providing precursors for other biosynthetic pathways. nih.gov
Role of Ornithine Aminotransferase (OAT)
Ornithine aminotransferase (OAT) is a pyridoxal (B1214274) phosphate (PLP)-dependent enzyme that plays a pivotal role in connecting the urea cycle with the metabolism of glutamate and proline. nih.govwikipedia.org It is primarily located in the mitochondrial matrix of various tissues, including the liver, kidney, intestine, and brain. nih.govnih.govwikipedia.org
Catalytic Activity and Reaction Equilibrium of OAT
OAT catalyzes the reversible transamination of the δ-amino group of L-ornithine to α-ketoglutarate, producing L-glutamate-γ-semialdehyde and L-glutamate. nih.govresearchgate.net The reaction can be summarized as follows:
L-ornithine + α-ketoglutarate ⇌ L-glutamate-γ-semialdehyde + L-glutamate reactome.org
The reaction mechanism involves two half-reactions. In the first, ornithine transfers its δ-amino group to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing glutamate-5-semialdehyde. In the second half-reaction, α-ketoglutarate accepts the amino group from PMP to form glutamate, regenerating the PLP cofactor. nih.gov
The equilibrium of the OAT-catalyzed reaction generally favors the degradation of ornithine to form glutamate-5-semialdehyde and glutamate. nih.govnih.gov The equilibrium constant (K) for this reaction is reported to be between 50 and 70 at 25°C, indicating a strong tendency towards the formation of products from ornithine. nih.govnih.gov However, the direction of the reaction in vivo is dependent on the relative concentrations of the substrates and products. nih.gov
Tissue-Specific Differences in OAT Kinetics
The kinetic properties of OAT can vary depending on the tissue and the organism, suggesting tissue-specific regulation and function. nih.gov These differences are reflected in the Michaelis constant (Km) values for its substrates, ornithine and α-ketoglutarate. The Km value represents the substrate concentration at which the enzyme operates at half of its maximum velocity and provides an indication of the enzyme's affinity for its substrate.
Tissue-Specific Kinetic Properties of Ornithine Aminotransferase (OAT)
| Organ/Tissue | Species | Optimal pH | Km for Ornithine (mM) | Km for α-Ketoglutarate (mM) | Activity (nmol P5C/mg protein/h) |
|---|---|---|---|---|---|
| Retina | Human | 7.6–8.0 | 3.7 | 1.72 | 218 ± 22 |
| Retina | Rat | - | - | - | 324 ± 43 |
| Retina | Rabbit | - | - | - | 240 ± 24 |
| Retina | Calf | - | - | - | 234 ± 26 |
Data compiled from scientific literature. nih.govnih.gov
These variations in kinetic parameters across different tissues may be influenced by factors such as the local metabolic requirements and the presence of regulatory molecules. nih.gov For instance, the activity of OAT in the retina is notably high, suggesting a significant role in retinal metabolism. nih.gov
Post-Translational Modifications and Protein-Protein Interactions of OAT
The activity and regulation of OAT can be influenced by post-translational modifications (PTMs), which are covalent changes to the protein after its synthesis. wikipedia.org Several types of PTMs have been identified or predicted for OAT, including acetylation and succinylation. nih.gov Specifically, eight lysine (B10760008) residues in the OAT protein have been found to be acetylated, and deacetylation is carried out by the sirtuin Sirt-3. nih.gov The precise functional consequences of these modifications on OAT kinetics are still under investigation, but they may contribute to the observed differences in enzyme activity among various organs. nih.gov
In addition to PTMs, OAT is predicted to engage in several protein-protein interactions, which could modulate its function and localization. nih.gov Large-scale studies have suggested potential interactions with a number of other proteins, including:
NME2 (nucleotide diphosphate (B83284) kinase)
EZR (ezrin)
GOT1/GOT2 (aspartate aminotransferase)
ESD (esterase D)
AKR1B1 (aldo-keto reductase family 1 member B1)
ALDH1B1 (aldehyde dehydrogenase 1 family member B1)
CBS (cystathionine beta-synthase)
SOD1/SOD2 (superoxide dismutase 1/2)
PDXK (pyridoxal kinase)
The biological relevance of many of these predicted interactions is yet to be experimentally confirmed and fully understood. nih.gov
Pharmacological Mechanisms of Action of Dl Ornithine Hydrochloride
Modulation of Ammonia (B1221849) Metabolism
DL-Ornithine hydrochloride plays a significant role in the body's management of nitrogenous waste, particularly ammonia, which is a toxic byproduct of cellular metabolism. xtend-life.com Its primary action is centered on the urea (B33335) cycle, a critical metabolic pathway for ammonia detoxification. xtend-life.comnbinno.comcreative-proteomics.com
The L-isomer of ornithine is a key reactant and an essential intermediate in the urea cycle, also known as the ornithine cycle, which takes place predominantly in the liver. creative-proteomics.comnbinno.comspectrumchemical.com This cycle is the body's principal mechanism for converting toxic ammonia into the less toxic compound urea, which can then be safely excreted. nbinno.comcreative-proteomics.comwikipedia.org
Ornithine functions as a catalyst in this process. xtend-life.com It acts as the starting point for the cycle by accepting a carbamoyl (B1232498) phosphate (B84403) group to form citrulline, a reaction catalyzed by the enzyme ornithine transcarbamylase. creative-proteomics.comnbinno.com Through a series of subsequent biochemical reactions, ornithine is regenerated, and ammonia is incorporated into the final product, urea. creative-proteomics.comnih.gov By providing a crucial substrate for this pathway, L-ornithine stimulates and enhances the detoxification of ammonia. nih.govresearchgate.netnih.gov This enhancement is particularly important under conditions of impaired urea cycle function. nih.gov
By increasing the efficiency of the urea cycle, DL-Ornithine hydrochloride facilitates the conversion of ammonia to urea, thereby promoting the excretion of nitrogenous waste. xtend-life.comcreative-proteomics.comselleckchem.com The urea produced is a water-soluble compound that is released from the liver into the bloodstream, transported to the kidneys, and ultimately eliminated from the body in urine. creative-proteomics.comwikipedia.org
Research indicates that L-ornithine hydrochloride ingestion can increase the body's ability to buffer ammonia during and after physical exercise. researchgate.netnih.gov Furthermore, one study demonstrated that L-ornithine intake before exercise suppressed the increase in transdermal ammonia secretion, which is another, albeit minor, route for ammonia elimination. pieronline.jp This effect is likely caused by an enhancement of the urea cycle's function in the liver. pieronline.jp
Research Findings on Ammonia Metabolism
| Study Focus | Subject | Key Findings | Reference |
| Ammonia Metabolism During Exercise | 14 healthy young adults | L-ornithine hydrochloride ingestion increased the ability to buffer ammonia during and after incremental exhaustive bicycle exercise. | researchgate.netnih.gov |
| Transdermal Ammonia Secretion | 20 healthy adult men | L-ornithine intake before ergometer exercise significantly reduced the transdermal secretion of ammonia. | pieronline.jp |
| General Ammonia Detoxification | Review | L-ornithine is a key reactant in the urea cycle, promoting the excretion of ammonia by converting it to urea. | selleckchem.com |
Influence on Neurotransmitter Systems
Beyond its metabolic role in the liver, DL-Ornithine hydrochloride also appears to influence the central nervous system. Research, primarily from animal and human studies, suggests it can modulate stress responses and interact with key neurotransmitter systems.
Several studies propose that ornithine's effects on the central nervous system may be mediated through its interaction with gamma-aminobutyric acid type A (GABA-A) receptors. nih.govspringermedizin.de GABA is the primary inhibitory neurotransmitter in the brain, and its receptors are crucial for regulating neuronal excitability. semanticscholar.org
In studies involving neonatal chicks, the sedative and hypnotic effects of L-ornithine administered under acute stress were suggested to be mediated by GABA-A receptors. nih.govkyushu-u.ac.jp Further research supports the hypothesis that L-ornithine may exert an inhibitory effect on the hypothalamic-pituitary-adrenal (HPA) axis via these receptors. nih.govmdpi.com One study found that L-ornithine, among other amino acids, inhibited the binding of specific ligands to GABA-A receptor sites, suggesting a GABA-mimetic action that could potentially lead to receptor desensitization with prolonged exposure. nih.gov
Oral administration of L-ornithine has been shown to reduce stress responses in both animal and human studies. nih.govkyushu-u.ac.jp In mice subjected to restraint stress, L-ornithine administration led to a reduction in stress-induced activation of the HPA axis. kyushu-u.ac.jp
Human clinical trials have reported that L-ornithine supplementation may relieve stress and improve mood and sleep quality related to fatigue. nih.govresearchgate.net Participants taking L-ornithine showed a reduction in self-reported anger. nih.govresearchgate.net These findings suggest that ornithine can favorably affect perceived mood and subjective feelings derived from stress. nih.gov
The impact of L-ornithine on the stress response is further substantiated by its effects on the hypothalamic-pituitary-adrenal (HPA) axis, a primary neuroendocrine system that governs stress reactions. nih.govkyushu-u.ac.jp A key marker of HPA axis activity is the hormone cortisol. researchgate.net
Studies have demonstrated that oral L-ornithine supplementation can lead to a significant decrease in serum cortisol levels. nih.govspringermedizin.de In a randomized controlled trial with healthy workers, L-ornithine intake for eight weeks reduced the serum cortisol level and, consequently, the ratio of cortisol to dehydroepiandrosterone-sulfate (DHEA-S). nih.gov An imbalance in this ratio is often linked to physical and psychiatric diseases. nih.govspringermedizin.de This reduction in cortisol and the cortisol/DHEA-S ratio suggests an alleviation of HPA axis hyperactivity. nih.govspringermedizin.de Similarly, animal studies have shown that orally administered L-ornithine suppressed corticosterone (B1669441) (the rodent equivalent of cortisol) secretion during restraint stress in mice. nih.govkyushu-u.ac.jp
Research Findings on Stress and HPA Axis Modulation
| Study Focus | Subject | Key Findings | Reference |
| Stress Markers and Sleep Quality | Healthy workers | L-ornithine supplementation significantly decreased serum cortisol levels and the cortisol/DHEA-S ratio; improved perceived mood and sleep quality. | nih.govresearchgate.net |
| HPA Axis Activation | Mice | Orally administered L-ornithine reduced restraint stress-induced activation of the HPA axis, evidenced by decreased corticosterone levels. | kyushu-u.ac.jp |
| Mental Stress and Fatigue | Healthy humans | L-ornithine improved fatigue and anger-hostility scores on the morning after a social stress test, though it did not affect saliva cortisol levels in this specific study. | mdpi.comnih.gov |
| Mood Regulation | Review | L-ornithine supplementation has been shown to reduce anger, hostility, and stress-related irritability. | landyschemist.com |
Regulation of Energy Metabolism
DL-Ornithine hydrochloride, through its active component L-ornithine, plays a role in metabolic regulation and energy provision. nbinno.com L-ornithine is a non-proteinogenic amino acid that participates in crucial metabolic pathways, including the urea cycle, which is essential for the removal of toxic ammonia from the body. nbinno.comcreative-proteomics.com Its involvement in these processes has implications for energy metabolism, particularly under conditions of physical exertion. nih.govresearchgate.net
Efficiency of Energy Consumption
Research suggests that L-ornithine can enhance the efficiency of energy consumption. nih.govresearchgate.net This effect is partly attributed to its role in the urea cycle, where it facilitates the excretion of ammonia. nih.govresearchgate.net Ammonia accumulation is a contributing factor to physical fatigue, and by promoting its removal, L-ornithine may help attenuate fatigue. nih.govnii.ac.jp Studies in healthy volunteers have shown that L-ornithine supplementation can reduce subjective feelings of fatigue after physical tasks. nih.gov This anti-fatigue effect is linked to an increased efficiency in how the body uses energy. nih.govresearchgate.net
Interaction with Enzyme Systems
DL-Ornithine and its analogues interact significantly with key enzyme systems, most notably the polyamine biosynthesis pathway. The primary enzyme in this pathway is Ornithine Decarboxylase (ODC), which uses ornithine as its substrate. wikipedia.orgnih.gov
Effects on Ornithine Decarboxylase (ODC) Activity
Ornithine Decarboxylase (ODC) is a pyridoxal (B1214274) phosphate (PLP)-dependent enzyme that catalyzes the first and rate-limiting step in the biosynthesis of polyamines—the decarboxylation of ornithine to produce putrescine. wikipedia.orgnih.govfrontiersin.org Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are essential for various cellular processes, including cell growth and proliferation. wikipedia.orgscbt.com Consequently, the activity of ODC is tightly regulated and is a significant target for therapeutic intervention in diseases characterized by rapid cell proliferation. frontiersin.orgmdpi.com
Analogues of ornithine have been developed to inhibit ODC activity. A prominent example is DL-alpha-difluoromethylornithine (DFMO), also known as Eflornithine. frontiersin.orgmdpi.com DFMO is an enzyme-activated, irreversible inhibitor of ODC. mdpi.comnih.govaacrjournals.org It acts as a suicide inhibitor; the enzyme mistakes DFMO for its natural substrate, ornithine, and initiates the catalytic process. mdpi.com During this process, DFMO is decarboxylated and forms a covalent bond with a residue in the enzyme's active site (specifically Cys-360), leading to the irreversible inactivation of ODC. nih.govfrontiersin.orgmdpi.com This potent and specific mechanism of inhibition effectively shuts down the primary route for polyamine synthesis. rndsystems.comtocris.com
The direct pharmacological consequence of irreversible ODC inhibition by analogues like DFMO is the depletion of intracellular polyamine pools. mdpi.comnih.gov Treatment with DFMO leads to a significant reduction in the levels of putrescine and spermidine. nih.govnih.govmdpi.com Spermine levels may also be reduced, though often to a lesser extent. nih.govmdpi.com This depletion of polyamines, which are crucial for cell proliferation, is the basis for the antiproliferative effects of ODC inhibitors. mdpi.com The extent of polyamine depletion can vary between different cell types. nih.gov
| Polyamine | Percentage of Control Levels after DFMO Treatment |
|---|---|
| Putrescine | <1% |
| Spermidine | <10% |
| Spermine | 30% - 70% decline |
Modulation of Arginase Activity
DL-Ornithine hydrochloride, through its biologically active L-ornithine enantiomer, plays a significant role in modulating the activity of arginase. Arginase is a manganese-dependent metalloenzyme that catalyzes the hydrolysis of L-arginine into L-ornithine and urea. nih.govnih.gov This enzymatic reaction is the final step in the urea cycle, a critical pathway for the detoxification of ammonia in the liver. nih.govwikipedia.org Beyond the liver, arginase activity is crucial for the production of L-ornithine, which serves as a precursor for the synthesis of proline and polyamines (such as putrescine, spermidine, and spermine), molecules essential for cell proliferation, collagen formation, and tissue repair. nih.govmdpi.comfrontiersin.org
The primary mechanism by which L-ornithine modulates arginase is through product inhibition. ebi.ac.uk As the direct product of the arginase-catalyzed reaction, an elevation in the concentration of L-ornithine can lead to feedback inhibition of the enzyme's activity. This regulatory mechanism is crucial for maintaining metabolic homeostasis, preventing excessive depletion of L-arginine and overproduction of urea and ornithine.
The activity of arginase and the subsequent production of ornithine are linked to various physiological and pathological states. For instance, in M2 macrophages, high levels of arginase expression promote cell proliferation and tissue repair by generating ornithine for polyamine and proline synthesis. mdpi.comfrontiersin.org Conversely, excessive arginase activity can be detrimental, leading to an overproduction of ornithine that may contribute to abnormal cell growth and structural issues in the vasculature. nih.govnih.gov The ratio of ornithine to arginine in tissues is often used as an indicator of arginase activity. researchgate.net By acting as a feedback inhibitor, L-ornithine helps to control the flux through this pathway, thereby influencing the balance between tissue remodeling and homeostasis.
| Parameter | Description |
|---|---|
| Enzyme | Arginase |
| Substrate | L-Arginine |
| Products | L-Ornithine and Urea. wikipedia.org |
| Modulatory Mechanism | Product Inhibition: L-Ornithine, as a product, can inhibit the activity of arginase. ebi.ac.uk |
| Physiological Consequence | Regulation of the urea cycle and synthesis of proline and polyamines, which are crucial for cell proliferation and tissue repair. nih.govfrontiersin.org |
Influence on Nitric Oxide Synthase Activity
The influence of DL-Ornithine hydrochloride on Nitric Oxide Synthase (NOS) activity is primarily indirect, stemming from the intricate metabolic crosstalk between the arginase and NOS pathways. Both arginase and NOS utilize the same substrate, L-arginine. nih.govfrontiersin.org This competition for a common substrate is a critical regulatory node in cellular metabolism. NOS enzymes convert L-arginine into nitric oxide (NO) and L-citrulline. mdpi.com NO is a vital signaling molecule involved in numerous physiological processes, including vasodilation and immune responses, while the arginase pathway is linked to cell proliferation and tissue repair. mdpi.comresearchgate.net
The balance between L-arginine metabolism by arginase versus NOS can determine the cellular response to stimuli. frontiersin.org For example, M1 macrophages exhibit high levels of inducible NOS (iNOS) to produce NO for pathogen defense, whereas M2 macrophages express high levels of arginase to promote tissue healing. mdpi.com By modulating arginase activity through product inhibition, L-ornithine can indirectly influence the availability of L-arginine for NOS. Theoretically, inhibition of arginase by elevated L-ornithine levels could increase the intracellular L-arginine pool, potentially shunting the substrate towards the NOS pathway and enhancing NO production. nih.gov
However, research has also identified a more direct, inhibitory influence. L-ornithine can compete with L-arginine for cellular uptake through shared cationic amino acid transporters. nih.govbohrium.com Studies in porcine aortic endothelial cells have demonstrated that L-ornithine inhibits the transport of L-arginine into the cells. bohrium.com This competitive inhibition of transport reduces the intracellular availability of L-arginine, which would consequently limit the substrate for NOS and decrease NO synthesis. Therefore, the net effect of ornithine on NOS activity is complex, depending on the balance between its indirect effect via arginase inhibition and its direct effect on L-arginine transport.
Furthermore, the structural backbone of ornithine is utilized in synthetic, potent NOS inhibitors. N-iminoethyl-L-ornithine (L-NIO), an ornithine derivative, has been identified as a potent, rapid-onset, and irreversible inhibitor of NOS in phagocytic cells like neutrophils and macrophages. nih.gov This underscores the significance of the ornithine structure in the design of specific enzyme inhibitors that target the L-arginine metabolic pathways.
| Compound | Cell Type | Inhibitory Potency (IC50) | Nature of Inhibition | Reference |
|---|---|---|---|---|
| N-iminoethyl-L-ornithine (L-NIO) | Neutrophil | 0.8 ± 0.1 µM | Irreversible | nih.gov |
| N-iminoethyl-L-ornithine (L-NIO) | J774 Macrophage | 3 ± 0.5 µM | Irreversible | nih.gov |
| NG-monomethyl-L-arginine (L-NMMA) | Neutrophil / J774 Macrophage | Less potent than L-NIO | Reversible | nih.gov |
| NG-nitro-L-arginine (L-NNA) | J774 Macrophage | ~40% inhibition at 300 µM | Reversible | nih.gov |
Therapeutic and Research Applications of Dl Ornithine Hydrochloride Excluding Dosage/administration
Management of Hyperammonemia-Related Conditions
Hyperammonemia, a condition characterized by elevated levels of ammonia (B1221849) in the blood, is toxic to the central nervous system and can lead to severe neurological complications. DL-Ornithine hydrochloride is investigated for its role in managing this condition due to its integral part in the urea (B33335) cycle, the primary pathway for ammonia detoxification.
Hepatic encephalopathy (HE) is a neuropsychiatric syndrome caused by liver dysfunction, leading to the accumulation of toxic substances, primarily ammonia, in the bloodstream. nih.gov The administration of L-Ornithine-L-aspartate (LOLA), a salt of ornithine and aspartic acid, has been studied for its efficacy in reducing ammonia levels in patients with cirrhosis and HE. researchgate.netdrugbank.com Ornithine acts as a substrate for the urea cycle, promoting the conversion of ammonia to urea. researchgate.net Additionally, it is a precursor for glutamine synthesis, another pathway for ammonia detoxification. researchgate.net
Clinical trials have demonstrated that L-ornithine L-aspartate can improve mental status and decrease blood ammonia concentrations in patients with HE. researchgate.netdrugbank.com A meta-analysis of randomized controlled trials concluded that LOLA was significantly more effective than placebo or no intervention in improving the mental state of patients with both overt and minimal HE. drugbank.com
| Study Type | Participants | Intervention | Key Findings | Reference |
|---|---|---|---|---|
| Systematic Review and Meta-Analysis | Patients with cirrhosis and HE | L-Ornithine L-Aspartate (LOLA) | LOLA significantly improved mental state and lowered blood ammonia compared to placebo/no intervention. | drugbank.com |
| Randomized, Lactulose-Controlled Study | Cirrhotic patients with hyperammonemic encephalopathy | Oral L-Ornithine L-Aspartate | Significantly reduced serum ammonia and improved mental status, Number Connection Test scores, asterixis, and EEG findings. | nih.gov |
Elevated ammonia levels can also exert damaging effects on the intestinal mucosa. mdpi.com Research in animal models has shown that ammonia exposure can lead to intestinal inflammation and damage to the mucosal barrier. mdpi.com Ornithine derivatives have been investigated for their potential to mitigate this damage. For instance, ornithine phenylacetate has been shown to reduce plasma ammonia by decreasing the activity of glutaminase in the gut, an enzyme involved in the production of ammonia. By lowering intestinal ammonia production, ornithine compounds may help protect the integrity of the gut mucosal barrier.
Mitigation of Fatigue and Stress
DL-Ornithine hydrochloride has been explored for its potential to alleviate both physical and mental fatigue and to reduce stress.
Oral administration of L-ornithine has been shown to have an anti-fatigue effect. Studies suggest that ornithine may enhance the efficiency of energy consumption and promote the excretion of ammonia, which can accumulate during exercise and contribute to fatigue. A study involving healthy volunteers found that L-ornithine supplementation attenuated the subjective feeling of fatigue after a physical task. The mechanism is thought to involve the promotion of lipid metabolism and activation of the urea cycle.
| Study Design | Participants | Intervention | Key Outcomes | Reference |
|---|---|---|---|---|
| Double-blind, placebo-controlled, crossover study | 17 healthy volunteers | L-ornithine hydrochloride | Significantly attenuated the subjective feeling of fatigue; promoted lipid metabolism and activated the urea cycle. | |
| Review | General | L-ornithine | May reduce fatigue by facilitating the removal of ammonia, which accumulates during intense exercise. |
Research indicates that L-ornithine supplementation may relieve stress and improve sleep quality. researchgate.net A randomized controlled trial involving healthy workers found that L-ornithine intake was associated with a reduction in serum cortisol levels and an improvement in the cortisol/DHEA-S ratio, which are markers of stress. researchgate.net Participants who took L-ornithine also reported improved sleep quality. researchgate.net Another study suggested that oral L-ornithine may have a positive effect on stress and sleep in healthy individuals. researchgate.net The proposed mechanism involves the alleviation of hypothalamic-pituitary-adrenal (HPA) axis hyperactivity. researchgate.net
| Study Design | Participants | Intervention | Key Findings | Reference |
|---|---|---|---|---|
| Randomized, double-blind, placebo-controlled | 52 healthy Japanese adults with slight stress and fatigue | L-ornithine (400 mg/day) | Significantly decreased serum cortisol levels and the cortisol/DHEA-S ratio; improved sleep quality. | researchgate.net |
| Review of a study | 52 healthy but fatigued men and women | 400mg of ornithine | Improved sleep quality, particularly the ability to fall and stay asleep; reduced anger and hostility. |
Potential in Cancer Research (via ODC inhibition)
Ornithine decarboxylase (ODC) is a key enzyme in the biosynthesis of polyamines, which are essential for cell growth, proliferation, and differentiation. Elevated ODC activity and polyamine levels are associated with tumor development in various cancers. Consequently, inhibitors of ODC are being investigated as potential anti-cancer agents.
DL-α-Difluoromethylornithine (DFMO), an irreversible inhibitor of ODC, has been a focal point of this research. By blocking ODC, DFMO depletes cellular polyamines, thereby inhibiting cancer cell proliferation. Research is ongoing to explore the therapeutic potential of ODC inhibitors in various cancers, including colorectal, breast, and prostate cancer. The development of novel and more potent ODC inhibitors continues to be an active area of cancer research.
Targeting Polyamine Metabolism in Hyperproliferative Diseases
DL-Ornithine hydrochloride is a critical precursor in the biosynthesis of polyamines, a class of organic cations essential for cell growth, proliferation, and differentiation. nih.govnih.gov The conversion of ornithine to the initial polyamine, putrescine, is the first and rate-limiting step in this pathway, catalyzed by the enzyme Ornithine Decarboxylase (ODC). nih.govnih.gov Polyamines such as putrescine, spermidine (B129725), and spermine (B22157) are involved in numerous cellular functions, including DNA synthesis, transcription, and translation. nih.govmdpi.com
In hyperproliferative diseases, such as cancer, the polyamine metabolic pathway is often dysregulated, with elevated levels of ODC and polyamines promoting uncontrolled cell division. nih.govfrontiersin.org This makes the pathway a significant target for therapeutic intervention. Research has focused on inhibiting ODC to deplete cellular polyamines and thereby suppress tumor growth. nih.govnih.gov A well-known inhibitor of ODC is α-difluoromethylornithine (DFMO), which has been investigated as a chemopreventive agent. nih.govnih.gov By targeting the foundational step of polyamine synthesis, researchers aim to control the cellular proliferation that characterizes these diseases.
Table 1: Key Molecules in Ornithine-Polyamine Metabolism
| Molecule | Role | Implication in Hyperproliferative Disease |
|---|---|---|
| Ornithine | Precursor for polyamine synthesis. researchgate.net | Essential for providing the substrate for ODC. |
| Ornithine Decarboxylase (ODC) | Rate-limiting enzyme that converts ornithine to putrescine. nih.govnih.gov | Highly expressed in various cancers, associated with tumor progression. nih.govfrontiersin.org |
| Polyamines (Putrescine, Spermidine, Spermine) | Organic cations crucial for cell proliferation, DNA synthesis, and differentiation. nih.govyoutube.com | Elevated levels promote tissue proliferation and tumor formation. nih.gov |
| α-difluoromethylornithine (DFMO) | A suicide inhibitor of the ODC enzyme. nih.govnih.gov | Used in clinical trials as a chemoprevention agent to reduce polyamine levels. nih.gov |
Investigations in Specific Cancer Types (e.g., Colorectal Cancer, Neuroblastoma)
The therapeutic strategy of targeting ornithine metabolism has been explored in specific cancer types where polyamine dependency is a prominent feature.
Neuroblastoma: A significant portion of high-risk neuroblastomas are characterized by the amplification of the MYCN oncogene. nih.gov MYCN directly promotes the transcription of the ODC gene, leading to increased ODC levels and a subsequent rise in polyamines, which are critical for the rapid cell proliferation seen in these tumors. nih.govnih.gov This direct link makes MYCN-amplified neuroblastoma particularly sensitive to the inhibition of ODC. Studies have shown that inhibiting ODC with DFMO can selectively impair the proliferation of MYCN-amplified neuroblastoma cells. nih.gov
Colorectal Cancer (CRC): The arginine metabolism pathway, which produces ornithine, is hyperactive in colorectal cancer. frontiersin.org CRC is associated with elevated ODC activity and increased polyamine levels, which are essential for its development and proliferation. mdpi.comfrontiersin.org The conversion of arginine to ornithine by the enzyme arginase provides the necessary substrate for ODC. The product of arginase, ornithine, can enhance the supply of polyamines, which favors the growth of CRC cells. mdpi.com This makes the enzymes involved in ornithine production and its subsequent conversion to polyamines potential targets for CRC therapy and chemoprevention. frontiersin.org
Table 2: Research Findings in Specific Cancers
| Cancer Type | Key Findings |
|---|---|
| Neuroblastoma | MYCN amplification leads to elevated Ornithine Decarboxylase (ODC) expression. nih.govnih.gov Inhibition of ODC with DFMO selectively impairs the growth of MYCN-amplified neuroblastoma cells. nih.gov |
| Colorectal Cancer (CRC) | The arginine-ornithine-polyamine pathway is hyperactive. frontiersin.org Elevated ODC activity and polyamine levels are associated with CRC development. mdpi.comfrontiersin.org Ornithine, as a product of arginase, can enhance polyamine supply and favor CRC cell growth. mdpi.com |
Immunomodulatory and Wound Healing Activities
Ornithine plays a significant role in the wound healing process, primarily through its role as a precursor for the synthesis of proline and polyamines. nih.govmaastrichtuniversity.nl Arginine, a precursor to ornithine, is considered a semi-essential amino acid after surgery or trauma, highlighting the increased demand for its metabolites during tissue repair. maastrichtuniversity.nl
Dietary supplementation with ornithine has been shown to enhance wound breaking strength and collagen deposition. nih.gov This effect is attributed to two main pathways:
Collagen Synthesis: Ornithine is converted to proline, an essential amino acid required for the synthesis of collagen, the main structural protein in the extracellular matrix that provides strength and integrity to healing tissue. nih.govnih.gov Studies have shown that ornithine supplementation increases the levels of proline in wound fluid, which in turn supports collagen formation. nih.gov
Cell Proliferation: Ornithine is converted by ODC into polyamines, which are necessary for the cell proliferation required to repopulate the wounded area. nih.govnih.gov
Notably, research suggests that ornithine's beneficial effect on wound healing is independent of the inducible nitric oxide synthase (iNOS) pathway, another pathway involving arginine metabolism. nih.gov
Nephroprotective Properties
L-Ornithine hydrochloride has demonstrated nephroprotective, or kidney-protecting, properties in research settings. medchemexpress.com Studies using human kidney (HK-2) cells have shown that L-ornithine can protect against oxidative damage. The proposed mechanism involves the activation of the Calcium-Sensing Receptor (CaSR) in a concentration-dependent manner. This activation influences calcium signaling within the kidney cells, which can trigger protective pathways. Specifically, L-ornithine has been shown to protect these cells against the generation of reactive oxygen species (ROS), which are known to cause cellular damage. medchemexpress.com
Research in Neurological Disorders
Disturbances in ornithine metabolism have been linked to the development and progression of various neurological diseases. biocrates.com Ornithine is a key component of the urea cycle, a critical pathway for removing excess ammonia from the body. Impairment of this cycle can lead to hyperammonemia (elevated blood ammonia), which is highly toxic to the central nervous system. biocrates.comnih.gov
Disturbed Ornithine Metabolism and Neurological Disease Development
Impaired ornithine metabolism can manifest in several ways, leading to neurological consequences.
Hyperammonemia: In urea cycle disorders, such as Ornithine Transcarbamylase (OTC) deficiency, the inability to properly metabolize ornithine within the mitochondria leads to the accumulation of ammonia. medlink.comyoutube.com This hyperammonemia can cause severe neurological symptoms, including brain edema, seizures, coma, intellectual disability, and developmental delays. biocrates.comchop.edurarediseasesnetwork.org Even in milder, late-onset cases, individuals may experience fluctuating neurologic and psychiatric symptoms. medlink.com
Altered Enzyme Activity: Research has identified abnormal activity of enzymes in the ornithine-polyamine pathway in certain neurodegenerative conditions. For instance, in Alzheimer's disease, studies have found significantly increased ornithine decarboxylase (ODC) activity in the temporal cortex, suggesting an involvement of abnormal polyamine system activity in the disease process. nih.gov
Ornithine Deficiency and Neurodevelopmental Disorders
While excess ornithine or its metabolic byproducts can be detrimental, a deficiency of ornithine has also been implicated in neurodevelopmental issues.
Genetic Disorders: Rare genetic conditions that lead to low levels of ornithine (hypoornithinaemia) are associated with significant neurodevelopmental problems. P5C synthetase (P5CS) deficiency, for example, results in low levels of ornithine, citrulline, arginine, and proline, and presents with developmental delay and other systemic issues. johnshopkins.edu
Association Studies: Some research has suggested a potential link between ornithine deficiency and neurodevelopmental disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD) and autism. biocrates.com Furthermore, neuropsychological complications of OTC deficiency, a disorder of ornithine metabolism, can include developmental delay and ADHD. nih.gov Disorders of polyamine synthesis, which is initiated by ornithine, are also known to present with developmental delay and intellectual disability. youtube.com
Table 3: Ornithine Metabolism Disorders and Neurological Manifestations
| Disorder | Metabolic Profile | Associated Neurological/Developmental Symptoms |
|---|---|---|
| Ornithine Transcarbamylase (OTC) Deficiency | Impaired urea cycle, leading to hyperammonemia. medlink.comyoutube.com | Intellectual disability, developmental delays, seizures, coma, ADHD. medlink.comchop.edunih.gov |
| P5C Synthetase (P5CS) Deficiency | Hypoornithinaemia (low ornithine), hypocitrullinaemia, hypoargininaemia. johnshopkins.edu | Developmental delay, joint laxity, cutis laxa. johnshopkins.edu |
| Disorders of Polyamine Synthesis (e.g., Snyder-Robinson) | Dysregulated synthesis of polyamines from ornithine. youtube.com | Developmental delay, intellectual disability, facial dysmorphism. youtube.com |
Applications in Biotechnology and Industrial Processes
DL-Ornithine hydrochloride serves as a versatile compound in various biotechnological and industrial applications, ranging from the microbial production of valuable amino acids to its use as a foundational element in chemical synthesis.
Microbial Fermentation for L-Ornithine Production
Microbial fermentation is a primary method for producing L-ornithine, a commercially valuable non-protein amino acid used in the pharmaceutical and food industries. frontiersin.orgnih.gov Corynebacterium glutamicum is the model microorganism extensively used for this purpose. frontiersin.orgresearchgate.net The production process leverages metabolically engineered strains of these bacteria to convert substrates like glucose into L-ornithine. nih.govresearchgate.net The final product is often recovered and purified as L-ornithine hydrochloride. google.com
Researchers have employed several strategies to enhance the production titers of L-ornithine in C. glutamicum. frontiersin.org A key approach involves genetic modification to direct metabolic flow towards ornithine synthesis and prevent its conversion into other products. d-nb.info For instance, the gene argF, which encodes for ornithine carbamoyltransferase, is often deleted. nih.govd-nb.info This enzyme catalyzes the conversion of L-ornithine to L-citrulline, a step in the L-arginine biosynthesis pathway. frontiersin.orgd-nb.info Blocking this step leads to the accumulation of L-ornithine. d-nb.info
However, deleting argF can hinder bacterial growth as it creates a dependency on external L-arginine. frontiersin.org To counteract this, L-arginine is typically added to the fermentation medium to support cell growth. frontiersin.org Further genetic modifications include deleting the argR gene, a repressor of the arginine operon, which can significantly boost L-ornithine yield. nih.govnih.gov Overexpression of the argCJBD operon, which is involved in the ornithine synthesis pathway, is another effective strategy to increase production. nih.gov
Additionally, enhancing the transport of L-ornithine out of the cell is crucial for high yields. Overexpression of transporter proteins, such as LysE, has been shown to improve the secretion of L-ornithine into the fermentation medium. frontiersin.org These combined metabolic engineering techniques have led to substantial increases in L-ornithine production, with some engineered strains achieving high titers in fed-batch cultivation processes. researchgate.netnih.gov
Table 1: Metabolic Engineering Strategies in Corynebacterium glutamicum for L-Ornithine Production
| Genetic Modification Target | Strategy | Purpose | Outcome on L-Ornithine Production |
| argF gene | Deletion / Disruption | Block the conversion of L-ornithine to L-citrulline. frontiersin.orgd-nb.info | Accumulation of L-ornithine. d-nb.info |
| argR gene | Deletion / Inactivation | Eliminate transcriptional repression of the arginine operon. nih.govresearchgate.net | Increased expression of ornithine synthesis genes. nih.gov |
| argCJBD operon | Plasmid-based overexpression | Strengthen the L-ornithine synthesis pathway. nih.gov | Increased production of L-ornithine. nih.gov |
| lysE gene | Overexpression | Enhance the export of L-ornithine from the cell. frontiersin.org | Improved L-ornithine secretion and yield. frontiersin.org |
| proB gene | Deletion | Block a competitive branch pathway for proline synthesis. nih.gov | Increased precursor availability for ornithine synthesis. |
Use as a Building Block in Complex Molecule Synthesis
Ornithine is a valuable building block in synthetic chemistry, particularly for creating peptides and other complex molecules. nih.govmerckmillipore.com Its structure, featuring two amino groups (α and δ) and a carboxyl group, provides multiple reactive sites for chemical modification. nih.gov This versatility allows for the synthesis of novel amino acid derivatives that can be incorporated into peptide libraries, which are important tools in drug discovery and materials science. nih.govresearchgate.net
The synthesis of these derivatives often involves the acylation or sulfonation of the δ-amino group of ornithine. nih.gov This process can be used to attach various chemical moieties, creating a diverse set of building blocks. researchgate.net These modified ornithine units can then be used in standard peptide synthesis protocols to create oligopeptides with unnatural amino acids, expanding the chemical diversity and potential functionality of the resulting molecules. nih.gov Ornithine also serves as a key precursor in the biosynthesis of other amino acids, such as proline and glutamic acid. merckmillipore.com Furthermore, it can be used to synthesize triamino acids, which are building blocks with varying lipophilicity and the capacity to carry multiple positive charges. nih.gov
Polyamide Production
DL-Ornithine can be utilized in the synthesis of specialized polyamides. A notable example is poly(δ-L-ornithine), an iso-polypeptide. researchgate.net In this polymer, the peptide bonds are formed between the α-carboxyl group of one ornithine molecule and the δ-amino group of another, while the α-amino group remains as part of the side chain. researchgate.net This is distinct from typical polypeptides where the α-amino group forms the backbone. The resulting polymer has a unique structure and properties. Studies have also explored the conjugation of L-ornithine with other biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), to create novel derivatives with modified properties for potential biomaterial applications. researchgate.netmdpi.com
Agricultural Applications
In agriculture, ornithine plays a crucial role as a metabolic precursor to essential compounds that regulate plant life cycles and stress responses.
Precursor for Plant Growth Hormones
Ornithine is a direct precursor for the biosynthesis of polyamines in plants, such as putrescine, spermidine, and spermine. nih.govnih.gov Polyamines are classified as plant growth regulators, a category of plant hormones, that are essential for a wide range of developmental processes, including cell division, embryogenesis, root formation, and fruit development. wikipedia.org
The primary pathway for polyamine synthesis from ornithine in plants is catalyzed by the enzyme ornithine decarboxylase (ODC), which converts ornithine into putrescine. nih.gov Putrescine then serves as the intermediate for the synthesis of the higher polyamines, spermidine and spermine. nih.gov These compounds are vital for maintaining the stability of cell membranes and nucleic acids and play a significant role in enhancing plant tolerance to various abiotic and biotic stresses. nih.gov Because of its role as a polyamine precursor, the application of L-ornithine to crops has been investigated as a method to mitigate the negative effects of environmental stressors like drought. nih.gov
Toxicological and Safety Research of Dl Ornithine Hydrochloride
Genotoxicity Studies
Comprehensive reviews of toxicological data did not yield specific genotoxicity studies conducted on DL-Ornithine hydrochloride. The existing research on the genotoxic potential of ornithine hydrochloride has been performed on the L-isomer, L-Ornithine monohydrochloride. nih.govresearchgate.net
In Vitro Bacterial Mutation Assays
No in vitro bacterial mutation assays, such as the Ames test, specifically investigating the mutagenic potential of DL-Ornithine hydrochloride were identified in the public scientific literature. Studies of this nature have been conducted on L-Ornithine monohydrochloride, which was found to be non-mutagenic. nih.govresearchgate.net
Chromosome Aberration Tests
There is no available data from chromosome aberration tests conducted specifically on DL-Ornithine hydrochloride to assess its potential to cause structural damage to chromosomes. The available research on this endpoint has been carried out on L-Ornithine monohydrochloride, which did not induce chromosome aberrations in the conducted tests. nih.govresearchgate.net
Subchronic Oral Toxicity Studies
Specific subchronic oral toxicity studies on DL-Ornithine hydrochloride were not found in the reviewed scientific literature. The majority of the available data on the repeated-dose oral toxicity of ornithine hydrochloride comes from studies on L-Ornithine monohydrochloride. nih.govresearchgate.net A study on a derivative, 2-(difluoromethyl)-dl-ornithine, was identified, but its findings are not directly applicable to DL-Ornithine hydrochloride. oup.com
Animal Models (e.g., Rats, Rabbits, Dogs)
No subchronic oral toxicity studies using animal models such as rats, rabbits, or dogs were found specifically for DL-Ornithine hydrochloride. A comprehensive 90-day study in rats is available for L-Ornithine monohydrochloride. nih.govresearchgate.net Additionally, chronic toxicity studies have been conducted on 2-(difluoromethyl)-dl-ornithine in both rats and dogs, but this is a distinct chemical entity. oup.com
Observed Physiological and Biochemical Parameters
Due to the absence of specific subchronic oral toxicity studies on DL-Ornithine hydrochloride, there are no corresponding data on observed physiological and biochemical parameters in test animals. For L-Ornithine monohydrochloride in a 90-day rat study, observed changes at high doses included transient increases in water intake and urine volume in males, and alterations in serum and urinary chloride levels, which were not considered toxicologically significant. nih.govresearchgate.net
No-Observed-Adverse-Effect Level (NOAEL) Determinations
A No-Observed-Adverse-Effect Level (NOAEL) specifically for DL-Ornithine hydrochloride from subchronic oral toxicity studies in animals has not been established, as no such studies were found. For L-Ornithine monohydrochloride, a NOAEL was established in a 90-day rat study. nih.govresearchgate.net A clinical study on "ornithine hydrochloride" in healthy adult males, which did not specify the isomeric form, determined a clinical NOAEL. nih.gov
Developmental Toxicity Studies
A reproductive toxicity test in rats using L-Ornithine hydrochloride did not show any adverse effects on the embryo and fetus.
In more extensive developmental toxicity studies, the compound DFMO, an irreversible inhibitor of ornithine decarboxylase, was evaluated in pregnant rats and rabbits. In rats, developmental toxicity was observed at a dose of 200 mg/kg/day, indicated by significantly decreased fetal weights and an increased incidence of skeletal variations. Notably, these effects occurred in the absence of maternal toxicity. In rabbits, developmental toxicity was noted at 135 mg/kg/day, presenting as a non-significant increase in early resorptions, and decreases in implantation sites, viable fetuses, and fetal weights, also without maternal toxicity. No treatment-related external, visceral, or skeletal malformations were observed in either species at any dose level.
It is important to note that while DFMO is structurally related to ornithine, it is a different chemical entity, and its toxicological profile may not be directly extrapolated to DL-Ornithine hydrochloride.
Human Clinical Safety Trials
Human clinical trials are essential for evaluating the safety and tolerability of a compound in humans. The available research has primarily focused on the L-isomer of ornithine hydrochloride.
Evaluation of Adverse Events
A systematic review of 22 clinical studies on L-Ornithine supplementation in healthy individuals found that the most commonly reported adverse events were gastrointestinal disorders. nih.gov However, an integrated analysis of the risk of adverse events did not find a significant difference in the incidence of gastrointestinal disorders between L-Ornithine supplementation groups and placebo groups. nih.gov
In a subchronic tolerance trial, healthy male adults received graded dosages of L-Ornithine hydrochloride for 4-week periods. Throughout the study, no treatment-related adverse events were reported by the subjects. nih.gov Another open-label safety trial where healthy subjects received L-Ornithine hydrochloride for 3 months also reported that none of the participants experienced any clinically relevant side effects. semanticscholar.orgpieronline.jp
While generally well-tolerated, some potential side effects associated with ornithine supplementation have been anecdotally reported, including headaches and rare allergic reactions. patsnap.com
Changes in Circulating Biochemical Analytes
Clinical trials have monitored a range of circulating biochemical analytes to assess the safety of L-Ornithine hydrochloride supplementation.
In a study with graded dosages of L-Ornithine hydrochloride, a minor increase in plasma aspartic acid and glutamic acid concentrations was observed at the highest intake levels. nih.govnih.gov No other significant changes in a broad spectrum of measured biochemical parameters were observed. nih.gov
An open-label trial investigating the effects of 3 months of L-Ornithine hydrochloride supplementation found a slight but significant decrease in the basal levels of plasma ornithine when compared with baseline values. semanticscholar.orgpieronline.jp An L-Ornithine hydrochloride loading test resulted in a transient increase in plasma ornithine concentrations. semanticscholar.orgpieronline.jp Importantly, the study concluded that supplementation did not lead to an accumulation of ornithine in the plasma. semanticscholar.orgpieronline.jp
Other studies have also reported on the effects of L-Ornithine on stress markers. One clinical trial found that L-Ornithine supplementation significantly decreased serum cortisol levels and the cortisol/dehydroepiandrosterone-sulphate (DHEA-S) ratio compared to a placebo group. nih.gov
The table below summarizes the observed changes in circulating biochemical analytes from a key clinical trial.
Table 1: Changes in Circulating Biochemical Analytes with L-Ornithine Hydrochloride Supplementation
| Analyte | Observation | Reference |
|---|---|---|
| Plasma Aspartic Acid | Minor increase at highest intake | nih.govnih.gov |
| Plasma Glutamic Acid | Minor increase at highest intake | nih.govnih.gov |
| Plasma Ornithine | Slight decrease in basal levels after 3 months | semanticscholar.orgpieronline.jp |
| Serum Cortisol | Significant decrease | nih.gov |
Tolerability Assessments
The tolerability of L-Ornithine hydrochloride has been assessed in several human clinical trials. A systematic review of studies on healthy subjects estimated the no-observed-adverse-effect-level (NOAEL) for L-Ornithine in the form of L-Ornithine hydrochloride to be 12,000 mg/person/day. nih.gov
A subchronic tolerance trial in healthy adult males also established a clinical NOAEL for L-Ornithine hydrochloride supplementation at 12 g/day over a 4-week period. nih.govnih.gov The study participants tolerated the oral supplementation without any treatment-related adverse events. nih.govnih.gov
The table below provides a summary of the tolerability assessments from the reviewed literature.
Table 2: Tolerability Assessments of L-Ornithine Hydrochloride
| Study Type | Population | Key Finding | Reference |
|---|---|---|---|
| Systematic Review | Healthy Individuals | NOAEL estimated at 12,000 mg/person/day | nih.gov |
| Subchronic Tolerance Trial | Healthy Adult Males | NOAEL established at 12 g/day for 4 weeks | nih.govnih.gov |
Research Methodologies and Analytical Approaches
In Vitro Enzyme Activity Assays
The functional roles of DL-Ornithine hydrochloride are often investigated through in vitro enzyme activity assays that focus on key enzymes involved in its metabolic pathways. These assays are crucial for understanding the compound's mechanism of action at a molecular level. Two primary enzymes of interest are ornithine aminotransferase (OAT) and ornithine decarboxylase (ODC).
Ornithine aminotransferase is a pivotal enzyme that catalyzes the transfer of the delta-amino group from L-ornithine to α-ketoglutarate, producing glutamate-γ-semialdehyde and L-glutamate. nih.gov Assays to determine OAT activity can be performed using several methods. One common approach is a continuous, coupled assay where the product of the OAT reaction, Δ1-pyrroline-5-carboxylate (P5C), is reduced by pyrroline-5-carboxylate reductase (PYCR1), leading to the oxidation of NADH to NAD+, which can be monitored spectrophotometrically. nih.gov Another method involves the detection of L-glutamate, a co-product of the reaction. nih.gov Commercially available ELISA kits are also utilized to quantify OAT levels in various biological samples, such as serum, plasma, and tissue homogenates, employing a sandwich enzyme immunoassay principle. elkbiotech.commybiosource.comassaygenie.com
Ornithine decarboxylase is the rate-limiting enzyme in the biosynthesis of polyamines, catalyzing the conversion of ornithine to putrescine. frontiersin.orgfrontiersin.org The activity of ODC is frequently measured by quantifying the release of radiolabeled ¹⁴CO₂ from [¹⁴C]carboxyl-labeled L-ornithine. frontiersin.orgfrontiersin.org In this assay, the enzyme is incubated with the labeled substrate, and the evolved ¹⁴CO₂ is captured and measured. frontiersin.org Other non-radioactive methods have also been developed, including those that use circular dichroism to monitor the conversion of chiral L-ornithine to the achiral putrescine. frontiersin.orgfrontiersin.org
| Enzyme Assayed | Principle of Assay | Measured Product/Substrate | Reference |
| Ornithine Aminotransferase (OAT) | Coupled enzyme reaction with PYCR1 | NADH oxidation | nih.gov |
| Ornithine Aminotransferase (OAT) | Sandwich ELISA | OAT protein concentration | elkbiotech.commybiosource.comassaygenie.com |
| Ornithine Decarboxylase (ODC) | Radiolabeling | Release of ¹⁴CO₂ | frontiersin.orgfrontiersin.org |
| Ornithine Decarboxylase (ODC) | Circular Dichroism | Disappearance of L-ornithine's chiral signal | frontiersin.orgfrontiersin.org |
In Vivo Animal Models for Metabolic and Physiological Studies
Animal models, primarily rodents such as mice and rats, are instrumental in elucidating the metabolic and physiological effects of orally administered L-ornithine. These studies provide insights into how L-ornithine influences stress responses, energy metabolism, and body composition under controlled experimental conditions.
In mice, research has demonstrated that oral administration of L-ornithine can lead to its transport into the brain, where it exerts anxiolytic-like effects. researchgate.net Studies have shown that L-ornithine can reduce the activation of the hypothalamic-pituitary-adrenal (HPA) axis in response to restraint stress, as evidenced by decreased plasma corticosterone (B1669441) levels. kyushu-u.ac.jp This effect is thought to be mediated, in part, by the GABAergic system. kyushu-u.ac.jp
Rat models have been employed to investigate the effects of L-ornithine on energy metabolism and appetite. Intragastric injection of L-ornithine has been shown to activate sympathetic nerve activity to both white and brown adipose tissues. nih.gov Long-term ingestion of L-ornithine in rats has been associated with a significant reduction in body weight, food intake, and abdominal fat, suggesting a role in regulating energy balance. nih.gov These effects are hypothesized to be mediated by the stimulation of afferent vagal nerves and subsequent activation of central nervous system pathways that increase energy expenditure. nih.gov
| Animal Model | Key Findings | Potential Mechanism |
| Mice | Reduced anxiety-like behavior and stress-induced corticosterone levels. researchgate.netkyushu-u.ac.jp | Transport into the brain and interaction with the GABAergic system. kyushu-u.ac.jp |
| Rats | Activated sympathetic outflow to adipose tissue, reduced body weight and food intake. nih.gov | Stimulation of afferent vagal nerves, leading to increased energy expenditure. nih.gov |
Human Clinical Trials (Randomized, Double-Blind, Placebo-Controlled)
The effects of DL-Ornithine hydrochloride in humans have been investigated through rigorous randomized, double-blind, placebo-controlled clinical trials. These studies have primarily focused on its impact on exercise performance, stress reduction, and associated biomarkers.
Several clinical trials have assessed the influence of L-ornithine hydrochloride ingestion on performance during cycle ergometer exercises. The findings from these studies have been somewhat mixed. One study reported that L-ornithine hydrochloride ingestion improved peak power output during intermittent maximal anaerobic cycling, suggesting it may inhibit performance decline after maximal intermittent exercise. nii.ac.jpnih.gov However, another study involving incremental exhaustive ergometer bicycle exercise found no significant improvement in performance metrics such as exercise time to exhaustion or maximal oxygen uptake. nih.govresearchgate.net A separate trial investigating a combination of tea catechins and ornithine also found no enhancement in cycling performance. jove.comexamine.com Despite the lack of a direct performance enhancement in some studies, L-ornithine has been noted for its potential to increase the capacity to buffer ammonia (B1221849) during and after exercise. nih.govresearchgate.net
| Study Focus | Participant Group | Key Performance Findings |
| Intermittent maximal anaerobic exercise | 10 healthy young adults with regular training | Significantly greater peak pedaling revolution with L-ornithine hydrochloride. nii.ac.jpnih.gov |
| Incremental exhaustive exercise | 14 healthy young adults who trained regularly | No significant differences in maximal aerobic capacity indices. nih.govresearchgate.net |
| Cycling performance with co-supplementation | 16 healthy young men | No enhancement in cycling performance with tea catechins and ornithine. jove.comexamine.com |
The Trier Social Stress Test (TSST), a standardized protocol for inducing psychosocial stress, has been utilized in clinical trials to evaluate the anti-stress effects of L-ornithine. One randomized, double-blind, placebo-controlled trial had 65 healthy participants ingest either L-ornithine or a placebo for seven days before undergoing the TSST. mdpi.comnih.govresearchgate.net While this study did not find a significant effect of L-ornithine on salivary cortisol levels in response to the TSST, it did report significant improvements in mood, specifically on the fatigue-inertia and anger-hostility scales, on the morning following the stress test. mdpi.comnih.govresearchgate.net This suggests that L-ornithine may help mitigate some of the subjective feelings of fatigue associated with social stress. mdpi.comscilit.com
A key focus of human clinical trials has been the measurement of various biomarkers to understand the physiological effects of DL-Ornithine hydrochloride.
Ammonia: Several exercise studies have investigated L-ornithine's role in ammonia metabolism. L-ornithine is a central component of the urea (B33335) cycle, which detoxifies ammonia in the liver. researchgate.netnih.gov Studies have shown that L-ornithine ingestion can enhance the body's ability to buffer ammonia during and after intense exercise, although this does not always correlate with a decrease in plasma ammonia levels compared to placebo. nii.ac.jpnih.govresearchgate.net
Cortisol: Cortisol, a primary stress hormone, has been measured in several studies. In a trial with healthy workers experiencing slight stress and fatigue, long-term L-ornithine supplementation was found to significantly decrease serum cortisol levels and the cortisol/DHEA-S ratio. nih.govnih.gov Another study involving alcohol consumption found that L-ornithine intake reduced salivary cortisol concentrations on awakening the next morning. researchgate.netnih.gov However, a study using the Trier Social Stress Test did not observe a significant change in salivary cortisol levels with L-ornithine supplementation. mdpi.comnih.gov
Urea and Amino Acids: As a key player in the urea cycle, L-ornithine's effect on urea and other amino acids has been monitored. Ingestion of L-ornithine hydrochloride leads to a significant increase in serum ornithine levels. nii.ac.jpnih.gov Some studies have also measured plasma glutamate (B1630785), noting significantly higher concentrations after exhaustion with ornithine ingestion, which is linked to its role in ammonia buffering. nih.govresearchgate.net
| Biomarker | Context of Measurement | Key Findings |
| Ammonia | During and after intense exercise | L-ornithine may increase the ability to buffer ammonia. nih.govresearchgate.net |
| Cortisol | Chronic stress and post-alcohol consumption | Reduced serum and salivary cortisol levels in some studies. nih.govnih.govresearchgate.netnih.gov |
| Cortisol | Acute psychosocial stress (TSST) | No significant effect on salivary cortisol levels. mdpi.comnih.gov |
| Ornithine | Following oral ingestion | Significantly increased serum ornithine levels. nii.ac.jpnih.gov |
| Glutamate | Following exhaustive exercise | Significantly higher plasma glutamate concentrations with ornithine. nih.govresearchgate.net |
Spectroscopic Techniques (e.g., NMR, EPR)
Spectroscopic techniques are fundamental for the structural characterization and analysis of DL-Ornithine hydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool used for this purpose. Both ¹H NMR and ¹³C NMR spectra of DL-Ornithine hydrochloride have been documented, providing detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. chemicalbook.comchemicalbook.comspectrabase.comhmdb.ca These spectra serve as a fingerprint for the compound, allowing for its identification and purity assessment. Isotope-labeled L-Ornithine hydrochloride, such as L-Ornithine·HCl (¹⁵N₂, 98%), is also utilized in NMR-based research to probe the structure and dynamics of biological macromolecules. isotope.com While Electron Paramagnetic Resonance (EPR) is a valuable technique for studying molecules with unpaired electrons, its direct application to DL-Ornithine hydrochloride itself is less common as the compound is not paramagnetic. However, EPR could be employed in studies where ornithine is part of a system involving paramagnetic species, such as metalloenzymes that metabolize it.
Genetic and Metabolic Engineering for Enhanced Production
The industrial production of L-ornithine, a key component of DL-Ornithine hydrochloride, increasingly relies on microbial fermentation, which is considered a sustainable and environmentally friendly method. nih.gov Corynebacterium glutamicum is a model organism frequently utilized for this purpose, and various metabolic engineering strategies have been developed to create high-yield L-ornithine-producing strains. nih.gov These genetic modifications aim to optimize the metabolic pathways to channel precursors towards ornithine synthesis and reduce the formation of competing byproducts. nih.gov
Key strategies for enhancing L-ornithine production in C. glutamicum include:
Reducing By-product Formation: A significant approach involves blocking pathways that compete for precursors. For instance, the biosynthesis of L-proline consumes glutamate and the cofactor NADPH, which limits L-ornithine production. nih.gov Deleting the proB gene, which encodes for γ-glutamyl kinase, effectively blocks the L-proline biosynthetic pathway, thereby redirecting metabolic flux towards L-ornithine. nih.gov
Improving Precursor Supplementation: The primary precursor for L-ornithine is L-glutamate. nih.govnih.gov Engineering strains to enhance the glutamate supply is a critical step in boosting ornithine yields.
Modulating Central Metabolic Pathways: Modifications to central carbon metabolism can increase the availability of essential precursors and cofactors. For example, engineering the xylose metabolic pathways in C. glutamicum by overexpressing genes like xylA (xylose isomerase) and xylB (xylulokinase) has been shown to improve the yield of L-ornithine from alternative carbon sources like xylose. nih.gov
Adaptive Laboratory Evolution: This method involves subjecting microbial strains to long-term selective pressures to evolve desired traits, such as higher L-ornithine production or tolerance to metabolic stressors, complementing targeted genetic modifications. nih.gov
Recent developments in genetic manipulation tools continue to enable more sophisticated modifications, further improving the efficiency of L-ornithine production through metabolic engineering. nih.gov
| Genetic Modification Strategy | Target Gene/Pathway | Organism | Objective | Reference Finding |
|---|---|---|---|---|
| Blocking Byproduct Pathway | proB (γ-glutamyl kinase) | Corynebacterium glutamicum | Block L-proline biosynthesis to increase precursor availability for L-ornithine. | Deletion of this gene is a common strategy in developing high L-ornithine-producing strains. nih.gov |
| Modulating Carbon Metabolism | xylA (xylose isomerase) & xylB (xylulokinase) | Corynebacterium glutamicum | Enhance L-ornithine yield from xylose. | Overexpression improved the L-ornithine yield from 9.4 ± 1.4 to 19.6 ± 1.9 mM. nih.gov |
| Overexpression of Biosynthetic Enzyme | Ornithine delta-aminotransferase (OAT) | Vigna aconitifolia (expressed in E. coli) | Characterize a key enzyme in the proline/ornithine biosynthetic pathway. | The enzyme is crucial for transaminating ornithine to pyrroline 5-carboxylate. nih.gov |
Chromatographic and Mass Spectrometric Methods for Metabolite Analysis
Accurate analysis of ornithine and its related metabolites is crucial for both research and clinical applications. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful tools for this purpose. nih.govhelixchrom.comnih.gov These methods allow for the separation, identification, and quantification of ornithine in complex biological matrices like human plasma. nih.govnih.gov
One established method utilizes hydrophilic interaction chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This approach is noted for its speed, simplicity, and precision. nih.gov Sample preparation typically involves protein precipitation, and an isotopically labeled internal standard is added for accurate quantification. nih.gov The separation is achieved on a silica column using an isocratic mobile phase, allowing for rapid analysis in under four minutes. nih.gov Detection by tandem mass spectrometry provides high sensitivity and specificity. nih.gov This LC-MS/MS method has been validated with a linear calibration function covering the concentration ranges found in clinical studies. nih.gov
Another technique involves HPLC with post-column derivatization for the determination of ninhydrin-positive substances in amino acids, including ornithine hydrochloride. innovareacademics.in This method uses a cation exchange column and a gradient mobile phase, with detection at a wavelength of 570 nm. innovareacademics.in It is being developed to replace older Thin-Layer Chromatography (TLC) methods in pharmacopoeial monographs. innovareacademics.in
Furthermore, specific LC-MS/MS methods have been developed to identify and quantify atypical metabolites, such as ornithine-lactam, in human plasma. nih.gov This involves extraction using mixed-mode cation exchange solid-phase extraction (SPE), followed by separation on a silica HILIC column and detection via an ESI tandem mass spectrometer. nih.gov
| Analytical Method | Separation Technique | Detection Method | Analyte(s) | Matrix | Key Findings |
|---|---|---|---|---|---|
| LC-MS/MS | Hydrophilic Interaction Chromatography (HILIC) on a silica column | APCI Tandem Mass Spectrometry | Ornithine | Human Plasma | Fast (4 min), precise method with intra- and inter-day deviations of 1.1% and 3.5% respectively. nih.gov |
| HPLC | Cation exchange column | Post-column derivatization (Ninhydrin), UV detection at 570 nm | Ninhydrin-positive substances (including Ornithine HCl) | Amino Acid Formulations | Developed as a replacement for TLC methods in pharmacopoeial analysis. innovareacademics.in |
| LC-MS/MS | HILIC on a silica analytical column | ESI Tandem Mass Spectrometry | Ornithine-lactam | Human EDTA-plasma | First validated method to quantify ornithine-lactam in plasma, with concentrations from 0.136 to 0.653 µM found in volunteers. nih.gov |
| HPLC | HILIC mixed-mode | Mass Spectrometry (MS) | Ornithine, Arginine, Citrulline, Polyamines | Various | A simple method to analyze highly polar and ionic compounds in the Arginine-Polyamine metabolic pathway. helixchrom.com |
Supramolecular Studies and Computational Chemistry
The study of ornithine-derived compounds extends to the molecular and supramolecular levels, employing both experimental and in silico methods to understand their structure and interactions. nih.gov Supramolecular studies focus on non-covalent interactions, such as hydrogen bonds and π-stacking, which are vital in biological processes and crystal packing. nih.gov
Computational chemistry also plays a role in understanding enzyme-ligand interactions. Homology modeling can be used to build a three-dimensional structure of an enzyme, such as ornithine δ-aminotransferase (OAT), based on the known structure of a related protein. nih.gov This model can then be used for flexible docking studies to investigate how substrates (like ornithine) and inhibitors bind to the enzyme's active site. nih.gov Such studies have identified key amino acid residues, like Gly106 and Lys256 in OAT, that are critical for binding through strong hydrogen bonding, confirming experimental observations. nih.gov
| Methodology | Focus of Study | Key Techniques | Insights Gained |
|---|---|---|---|
| Supramolecular Chemistry | Intermolecular interactions in ornithine derivative crystals. | Hirshfeld surface analysis, Lippincott-Schroeder H-bond model. | Identified dominant interactions (H···O, O···H, Cl···H) and weaker contacts (π···π, C-H···π) that stabilize crystal packing. nih.gov |
| Computational Chemistry | Enzyme-substrate interactions. | Homology modeling, flexible docking studies. | Predicted the 3D structure of Ornithine δ-aminotransferase and identified key residues (Gly106, Lys256) involved in substrate binding. nih.gov |
Future Directions and Research Gaps
Elucidation of Novel Molecular Mechanisms of Action
While ornithine's role in the urea (B33335) cycle and as a precursor for polyamines is well-documented, its broader molecular interactions are not fully understood. metwarebio.com Ornithine decarboxylase (ODC) is a key enzyme that converts ornithine to putrescine, the first step in polyamine biosynthesis. metwarebio.comnih.gov Polyamines are crucial for cell growth, proliferation, and differentiation. metwarebio.comnih.gov Future research must move beyond these canonical pathways to uncover novel mechanisms. For instance, studies suggest ornithine itself may be part of a sensing and signal transduction mechanism that regulates its own cellular levels. oup.com
A significant research gap exists in understanding how ornithine and its metabolites influence gene expression, cell signaling cascades beyond polyamine synthesis, and intercellular communication. Investigating ornithine's potential role as a direct signaling molecule or as a modulator of receptor activity could reveal new therapeutic targets. Furthermore, exploring the mechanisms of action for enzymes like ornithine aminotransferase (OAT), which has been identified as a potential target in hepatocellular carcinoma, could pave the way for novel cancer therapies. nih.gov The discovery of new inhibitors for enzymes like ODC, which act through novel mechanisms such as covalent attachment to the cofactor pyridoxal (B1214274) phosphate (B84403) (PLP), highlights the potential for further exploration in this area. nih.govacs.org
Exploration of Stereoisomer-Specific Biological Activities
DL-Ornithine hydrochloride is a racemic mixture, containing both the L- and D-enantiomers. wikipedia.org Most biological research has focused on L-ornithine, the naturally occurring form involved in the urea cycle. nih.gov However, the biological roles and therapeutic potential of D-ornithine remain largely unexplored, representing a significant knowledge gap.
The body possesses enzymes, such as D-amino-acid oxidase, capable of metabolizing D-amino acids, suggesting that D-ornithine may have distinct biological activities. hmdb.ca Future research should be directed at separating the stereoisomers of DL-ornithine and evaluating their individual pharmacological and physiological effects. This could lead to the discovery of unique therapeutic applications for D-ornithine or reveal that one isomer is more effective or has a better safety profile for specific conditions. Investigating the stereoisomer-specific activity of ornithine-derived drugs, such as the ODC inhibitor α-difluoromethylornithine (DFMO), could also lead to the development of more potent and selective medications. researchgate.net
| Research Focus Area | Key Questions to Address | Potential Impact |
| D-Ornithine Metabolism | What are the primary metabolic pathways for D-ornithine in humans? | Identification of novel metabolic roles and biomarkers. |
| Pharmacological Activity | Does D-ornithine exhibit unique therapeutic effects distinct from L-ornithine? | Development of new stereoisomer-specific therapies. |
| Enzyme Interactions | How do D- and L-ornithine differentially interact with key enzymes like ODC and OAT? | Design of more effective and selective enzyme inhibitors. |
| Comparative Efficacy | Is one stereoisomer more effective for specific conditions (e.g., liver disease, fatigue)? | Optimization of ornithine-based supplementation and treatment. |
Development of Advanced Therapeutic Strategies
Ornithine and its derivatives have shown promise in various therapeutic contexts, including the treatment of liver diseases like hepatic encephalopathy and cirrhosis. metwarebio.comkcl.ac.uk However, there is a need to develop more advanced and targeted therapeutic strategies.
One promising area is the development of next-generation enzyme inactivators. Building on the success of ODC inhibitors like eflornithine, research is needed to design more potent and selective inhibitors of ornithine-metabolizing enzymes for applications in oncology and infectious diseases. figshare.commdpi.com Another advanced strategy involves gene therapy, particularly for genetic disorders of the urea cycle such as ornithine transcarbamylase deficiency (OTCD). nih.gov Advances in genome-editing tools like CRISPR/Cas9 present new opportunities for correcting the genetic defects underlying such conditions, representing a potential cure rather than just management. nih.gov Further investigation into ornithine's role in mitigating muscle wasting and sarcopenia could also lead to new therapies for age-related and chronic disease-related muscle loss. metwarebio.com
Integration of Omics Technologies in Ornithine Research
The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the complex roles of ornithine. These technologies can provide a comprehensive view of how ornithine metabolism is regulated and how it impacts broader biological networks in health and disease. nih.gov
Multi-omics analyses have already begun to reveal the importance of the ornithine metabolic pathway in conditions like cancer drug resistance and in the survival of cancer stem cells. nih.govnih.gov Future research should expand the use of these technologies to:
Identify new biomarkers: Metabolomic profiling can uncover novel biomarkers related to ornithine metabolism for the diagnosis and prognosis of diseases.
Unravel complex interactions: Integrating different omics datasets can elucidate the intricate connections between ornithine metabolism, host genetics, and the gut microbiome. mdpi.com
Discover novel drug targets: A systems-level understanding can pinpoint previously unknown nodes in ornithine-related pathways that could be targeted for therapeutic intervention. nih.gov
| Omics Technology | Application in Ornithine Research | Research Gap |
| Metabolomics | Profiling ornithine and related metabolites in various physiological and pathological states. | Linking specific metabolic signatures to clinical outcomes and long-term prognosis. |
| Transcriptomics | Analyzing gene expression changes in response to ornithine supplementation or pathway inhibition. | Understanding the epigenetic regulation of genes involved in ornithine metabolism. |
| Proteomics | Quantifying proteins involved in ornithine pathways to understand metabolic flux. | Characterizing post-translational modifications of key enzymes and their impact on activity. |
| Multi-Omics | Integrating data to build comprehensive models of ornithine's role in cellular networks. nih.gov | Developing predictive models for therapeutic responses based on multi-omics data. |
Investigation of Long-Term Safety and Efficacy Profiles
While ornithine supplements are widely used, comprehensive data on their long-term safety and efficacy are lacking. Most clinical studies have been of short duration, typically lasting a few weeks to a couple of months. webmd.comnih.gov A critical research gap is the absence of extensive, long-term clinical trials to establish definitive safety and efficacy profiles for chronic ornithine supplementation.
Subchronic studies have begun to establish no-observed-adverse-effect-levels (NOAEL) over periods of a few weeks, but more research is needed to understand the consequences of intake over months or years. nih.govnih.gov Future studies must be designed to rigorously evaluate the long-term effects of various ornithine supplementation regimens in diverse populations, including different age groups and individuals with underlying health conditions. There is also a need for more systematic reviews and meta-analyses to consolidate the existing evidence on efficacy for various applications, such as improving sleep quality, reducing stress, and enhancing athletic performance. kcl.ac.ukwebmd.comresearchgate.net
Expansion of Biotechnological Applications
Currently, L-ornithine is primarily produced for the pharmaceutical and food industries via microbial fermentation, which is considered a sustainable and environmentally friendly method. nih.govresearchgate.net A major focus for future research is the expansion of these biotechnological applications. This includes the metabolic engineering of microbial strains, such as Corynebacterium glutamicum, to enhance production titers and yield. nih.gov
Key research gaps in this area include:
Strain Optimization: Developing more robust and efficient microbial cell factories through advanced genetic engineering and synthetic biology tools.
Novel Substrates: Exploring the use of alternative, non-food carbon sources and industrial waste streams for ornithine production to improve sustainability. researchgate.net
Biocatalysis: Using ornithine as a precursor for the biotechnological synthesis of other valuable chemicals, such as polyamides or other specialty amino acids. The ornithine-urea cycle's involvement in the biosynthesis of compounds like fumaric acid suggests broader potential applications. nih.gov
Environmental and Sustainability Aspects of Ornithine Production
While microbial fermentation is considered more eco-friendly than chemical synthesis, a comprehensive understanding of its environmental footprint is still needed. researchgate.net Future research should focus on quantifying the sustainability of current bio-production methods and identifying areas for improvement.
Conducting thorough life-cycle assessments (LCAs) of L-ornithine fermentation is crucial. These assessments would compare the environmental impact (e.g., carbon footprint, water usage, energy consumption) of different production strains, feedstocks, and purification processes against traditional chemical synthesis routes. A significant research gap is the development of circular economy models for ornithine production, where waste products from one industrial process are used as the feedstock for fermentation. researchgate.net This would not only enhance sustainability but also improve the economic viability of biotechnological production, ensuring that it remains a truly "green" alternative. nih.gov
Q & A
Q. How should DL-Ornithine hydrochloride solutions be prepared for ESR studies to account for concentration-dependent signal variations?
- Methodological Guidance : Solutions should be prepared at concentrations ≤20% (w/v) to minimize signal saturation. Lower concentrations (e.g., 10%) exhibit higher sensitivity to gamma radiation, as ESR signal intensity increases steeply with absorbed dose (0–60 kGy) . For reproducibility, use ultrapure water and standardized lyophilization protocols to eliminate solvent impurities. Pre-sonication (e.g., 175 mg/mL in H₂O) ensures homogeneity .
Q. What are the optimal storage conditions for DL-Ornithine hydrochloride to ensure long-term stability in experimental settings?
- Storage Protocol : Store solid forms at -20°C (3-year stability) or 4°C (2-year stability). For aqueous solutions, aliquot and store at -80°C (6 months) or -20°C (1 month) to prevent freeze-thaw degradation. Avoid exposure to humidity due to its hygroscopic nature .
Q. Which analytical methods are recommended to confirm the purity and structural integrity of DL-Ornithine hydrochloride?
- Validation Techniques : Use infrared spectroscopy (IR) to verify functional groups (e.g., amine and carboxylate peaks) and ESR to detect radical formation post-irradiation. HPLC with UV detection (≥98% purity) or titrimetry (BR grade) ensures chemical consistency. Cross-reference with CAS 1069-31-4 and molecular weight 168.62 g/mol for batch verification .
Advanced Research Questions
Q. How can researchers resolve discrepancies in ESR signal responses across studies using DL-Ornithine hydrochloride as a dosimeter?
- Experimental Design : Standardize radiation dose rates (e.g., 0.5–1 kGy/hr) and calibrate ESR spectrometers using reference radicals (e.g., Mn²⁺). Control for concentration effects: 10% solutions show a 1.8× higher slope than 20% solutions at 60 kGy . Replicate experiments under inert atmospheres to minimize oxygen interference.
Q. What strategies optimize the synthesis of DL-Ornithine hydrochloride for high enantiomeric purity in metabolic studies?
- Synthesis Optimization : Employ a one-pot hydrolysis-racemization reaction of L-arginine in alkaline conditions (1.0 M NaOH, salicylaldehyde catalyst). Enhance lysine decarboxylase activity in Hafnia alvei AS1.1009 by adding 1 mM Fe²⁺, achieving 45.3% yield of D-ornithine hydrochloride. Monitor racemization via chiral HPLC .
Q. How does DL-Ornithine hydrochloride influence urea cycle dynamics in in vitro hepatic models?
- Metabolic Assay : Incubate liver slices with 30 mg% DL-ornithine hydrochloride and measure urea production via colorimetric assays (e.g., diacetyl monoxime method). Compare against controls with citrulline (31.2 mg%) to isolate ornithine-specific effects. Note: Pregnancy models may show reduced arginase activity, requiring adjusted baselines .
Q. What precautions are necessary when handling DL-Ornithine hydrochloride in in vivo neurotoxicity studies?
- Safety Protocol : Use PPE (gloves, goggles) due to its irritant classification. For intracerebral dosing in rodents, limit exposure to <1.36 mg/kg to avoid seizures. Post-administration, monitor for 48 hours and employ stable side positioning if neurotoxic symptoms arise .
Q. How can DL-Ornithine hydrochloride be integrated into thin-layer chromatography (TLC) for amino acid profiling in plant extracts?
- TLC Methodology : Use silica gel plates with a mobile phase of n-butanol:acetic acid:water (4:1:1). Spot DL-ornithine hydrochloride alongside standards (e.g., DL-alanine, DL-valine) and visualize with ninhydrin. Rf values for DL-ornithine monohydrochloride in Cuscuta reflexa seeds confirm its presence in plant matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
